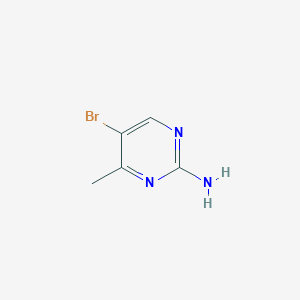

2-Amino-5-bromo-4-methylpyrimidine

Description

Propriétés

IUPAC Name |

5-bromo-4-methylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3/c1-3-4(6)2-8-5(7)9-3/h2H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPQVTZJEIXYDQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80595146 | |

| Record name | 5-Bromo-4-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17321-93-6 | |

| Record name | 5-Bromo-4-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-4-methylpyrimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 2-Amino-5-bromo-4-methylpyrimidine: Physicochemical Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Amino-5-bromo-4-methylpyrimidine, its synthesis, and its significant role as a scaffold in the development of targeted therapeutics, particularly as an intermediate for kinase inhibitors.

Core Physicochemical Properties

2-Amino-5-bromo-4-methylpyrimidine is a substituted pyrimidine with the molecular formula C₅H₆BrN₃. Its key physicochemical properties are summarized in the table below, providing a foundational dataset for researchers.

| Property | Value | Source |

| Molecular Formula | C₅H₆BrN₃ | |

| Molecular Weight | 188.03 g/mol | |

| CAS Number | 17321-93-6 | |

| Appearance | Solid | --- |

| Melting Point | 196-200 °C | |

| Boiling Point | 345.4±34.0 °C (Predicted) | --- |

| Solubility | No data available | --- |

| pKa (Predicted) | 2.47±0.10 | --- |

| logP (Predicted) | No data available | --- |

| SMILES | Cc1nc(N)ncc1Br | |

| InChI Key | LPQVTZJEIXYDQA-UHFFFAOYSA-N |

Synthesis of 2-Amino-5-bromo-4-methylpyrimidine

However, a plausible synthetic route can be extrapolated from the bromination of the parent compound, 2-Amino-4-methylpyrimidine. The following is a generalized experimental protocol based on the bromination of similar amino-heterocyclic compounds.

Experimental Protocol: Bromination of 2-Amino-4-methylpyrimidine (Hypothetical)

Objective: To synthesize 2-Amino-5-bromo-4-methylpyrimidine via electrophilic bromination of 2-Amino-4-methylpyrimidine.

Materials:

-

2-Amino-4-methylpyrimidine

-

N-Bromosuccinimide (NBS)

-

Anhydrous Dichloromethane (DCM) or Chloroform

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Amino-4-methylpyrimidine (1.0 eq) in anhydrous DCM or chloroform.

-

Addition of Brominating Agent: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (1.0 - 1.1 eq) portion-wise over 15-30 minutes, ensuring the temperature remains at 0 °C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding a saturated solution of sodium bicarbonate. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-Amino-5-bromo-4-methylpyrimidine.

Expected Outcome: This method is expected to yield the 5-bromo isomer. The yield will depend on the specific reaction conditions and the purity of the starting materials.

Experimental Workflow: Synthesis of 2-Amino-5-bromo-4-methylpyrimidine

Caption: A logical workflow for the synthesis of 2-Amino-5-bromo-4-methylpyrimidine.

Application in Drug Development: A Scaffold for Kinase Inhibitors

2-Amino-5-bromo-4-methylpyrimidine serves as a crucial building block in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The unique structure of this pyrimidine derivative, with its amino and bromo substituents, allows for diverse chemical modifications, making it a versatile scaffold for developing potent and selective inhibitors.

One of the key targets for inhibitors derived from this scaffold is Polo-like kinase 4 (PLK4) . PLK4 is a master regulator of centriole duplication, a process essential for proper cell division. In many cancers, PLK4 is overexpressed, leading to centrosome amplification, chromosomal instability, and ultimately, tumorigenesis. Therefore, inhibiting PLK4 is a promising therapeutic strategy.

Polo-like Kinase 4 (PLK4) Signaling Pathway and Inhibition

Derivatives of 2-Amino-5-bromo-4-methylpyrimidine are designed to fit into the ATP-binding pocket of the PLK4 enzyme. By occupying this site, they prevent ATP from binding, thereby inhibiting the kinase activity of PLK4. This inhibition disrupts the downstream signaling cascade that controls centriole duplication. In cancer cells, the consequences of PLK4 inhibition include:

-

Inhibition of Centriole Duplication: The primary function of PLK4 is blocked.

-

Cell Cycle Arrest: Disruption of the cell cycle, often at the G1/S or G2/M transition.

-

Apoptosis: Prolonged cell cycle arrest can trigger programmed cell death.

The inhibition of PLK4 has been shown to activate the p38/p53/p21 signaling pathway, leading to cell cycle arrest.

PLK4 Signaling Pathway and Inhibition

Caption: The role of PLK4 in normal and cancerous cells, and the mechanism of its inhibition.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To evaluate the efficacy of newly synthesized inhibitors based on the 2-Amino-5-bromo-4-methylpyrimidine scaffold, an in vitro kinase assay is essential. The following is a generalized protocol for a luminescence-based kinase assay to determine the IC₅₀ (half-maximal inhibitory concentration) of a compound against PLK4.

Objective: To determine the IC₅₀ value of a test compound against PLK4 kinase.

Materials:

-

Recombinant human PLK4 enzyme

-

Suitable peptide substrate for PLK4

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., HEPES, MgCl₂, DTT)

-

Test compound (dissolved in DMSO)

-

Luminescence-based ADP detection kit (e.g., ADP-Glo™)

-

White, opaque 384-well assay plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

-

Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds and DMSO (as a negative control) to the wells of the 384-well plate.

-

Kinase Reaction:

-

Prepare a master mix containing the kinase assay buffer, PLK4 enzyme, and the peptide substrate.

-

Add the master mix to the wells containing the test compounds.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

-

-

ADP Detection:

-

Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the luminescence-based ADP detection kit. This typically involves adding a reagent that converts ADP to ATP and then using luciferase to generate a luminescent signal proportional to the amount of ADP produced.

-

-

Data Analysis:

-

Measure the luminescence in each well using a luminometer.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Experimental Workflow: In Vitro Kinase Inhibition Assay

Caption: A streamlined workflow for determining the IC₅₀ of a kinase inhibitor.

Conclusion

2-Amino-5-bromo-4-methylpyrimidine is a valuable heterocyclic compound with significant potential in drug discovery. While detailed synthetic protocols for this specific molecule are not widely reported, its structural features make it an attractive scaffold for the development of potent and selective kinase inhibitors, particularly targeting PLK4 for cancer therapy. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this and related pyrimidine derivatives.

"2-Amino-5-bromo-4-methylpyrimidine" CAS number 17321-93-6

An In-depth Technical Guide to 2-Amino-5-bromo-4-methylpyrimidine (CAS: 7321-93-6)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 2-Amino-5-bromo-4-methylpyrimidine (CAS Number: 7321-93-6), a heterocyclic compound of interest in organic synthesis and medicinal chemistry. The document details the molecule's physicochemical properties, a representative synthetic protocol, its applications as a chemical intermediate, and expected spectroscopic characteristics. Due to its structural features—a reactive bromine atom and a hydrogen-bonding amino group on a pyrimidine core—this compound serves as a valuable building block for the synthesis of more complex molecules, particularly in the exploration of novel therapeutic agents.

Physicochemical and Structural Properties

2-Amino-5-bromo-4-methylpyrimidine is a solid organic compound. Its core structure is a pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms. The ring is substituted with an amino group at position 2, a bromine atom at position 5, and a methyl group at position 4. These functional groups provide multiple reactive sites for synthetic transformations.

Key quantitative and structural data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 7321-93-6 | |

| Molecular Formula | C₅H₆BrN₃ | [1] |

| Molecular Weight | 188.03 g/mol | [1] |

| Melting Point | 196-200 °C | |

| Appearance | Solid | |

| Topological Polar Surface Area (TPSA) | 51.8 Ų | [1] |

| Consensus Log Po/w | 1.15 | [1] |

| InChI Key | LPQVTZJEIXYDQA-UHFFFAOYSA-N | [1] |

| SMILES | Cc1nc(N)ncc1Br |

Synthesis and Reactivity

The primary route for synthesizing 2-Amino-5-bromo-4-methylpyrimidine is the regioselective electrophilic bromination of its precursor, 2-Amino-4-methylpyrimidine. The use of N-Bromosuccinimide (NBS) is a common and effective method for this transformation, offering good selectivity and yield under mild conditions.

General Synthetic Workflow

The synthesis involves the reaction of the starting material with a brominating agent in a suitable solvent, followed by work-up and purification to isolate the desired product.

References

molecular structure of "2-Amino-5-bromo-4-methylpyrimidine"

An In-depth Technical Guide on the Molecular Structure of 2-Amino-5-bromo-4-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-bromo-4-methylpyrimidine is a substituted pyrimidine that serves as a crucial building block in the synthesis of a wide range of biologically active molecules.[1][2] Its structural features, including an amino group, a bromine atom, and a methyl group on the pyrimidine ring, make it a versatile intermediate for developing novel therapeutics, particularly in the field of oncology.[3] This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, spectroscopic signature, and synthetic methodologies. Detailed experimental protocols are provided for its synthesis and characterization, aimed at professionals in drug discovery and medicinal chemistry.

Core Molecular Data

2-Amino-5-bromo-4-methylpyrimidine is a solid, appearing as a white to light yellow or brown powder.[2] Its core physicochemical properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₆BrN₃ | [4] |

| Molecular Weight | 188.03 g/mol | [4] |

| CAS Number | 17321-93-6 | [4] |

| Appearance | White to light yellow/brown solid | [2] |

| Melting Point | 196-200 °C | [4] |

| InChI | 1S/C5H6BrN3/c1-3-4(6)2-8-5(7)9-3/h2H,1H3,(H2,7,8,9) | [4] |

| SMILES | Cc1nc(N)ncc1Br | [4] |

Molecular Structure and Crystallography

Predicted Molecular Geometry Data (Theoretical)

The following table presents theoretically predicted bond lengths and angles. This data is derived from computational chemistry models and should be considered illustrative in the absence of experimental X-ray crystallography data.

| Parameter | Predicted Value | Parameter | Predicted Value |

| Bond Lengths (Å) | Bond Angles (°) | ||

| C2-N1 | 1.34 | N1-C2-N3 | 120.5 |

| C2-N3 | 1.34 | C2-N3-C4 | 119.0 |

| N3-C4 | 1.35 | N3-C4-C5 | 122.0 |

| C4-C5 | 1.41 | C4-C5-C6 | 118.5 |

| C5-C6 | 1.38 | C5-C6-N1 | 120.0 |

| C6-N1 | 1.35 | C6-N1-C2 | 120.0 |

| C2-N(H₂) | 1.36 | N3-C4-C(H₃) | 118.0 |

| C4-C(H₃) | 1.51 | C5-C4-C(H₃) | 120.0 |

| C5-Br | 1.89 | C4-C5-Br | 119.5 |

Note: These values are estimations and should be confirmed by experimental analysis.

Spectroscopic Profile

The structural features of 2-Amino-5-bromo-4-methylpyrimidine give rise to a distinct spectroscopic signature, which is essential for its identification and characterization.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular structure.

¹H NMR Data

The proton NMR spectrum provides information about the hydrogen atoms in the molecule. The following data was reported for a sample in deuterated chloroform (CDCl₃).[5]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.22 | Singlet | 1H | Pyrimidine H-6 |

| 5.02 | Broad Singlet | 2H | -NH₂ (Amino) |

| 2.44 | Singlet | 3H | -CH₃ (Methyl) |

¹³C NMR Data (Predicted)

Experimental ¹³C NMR data is not widely published. The following are predicted chemical shifts based on computational models.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| 163.5 | C2 (C-NH₂) |

| 161.0 | C4 (C-CH₃) |

| 158.0 | C6 (C-H) |

| 108.0 | C5 (C-Br) |

| 24.0 | -CH₃ |

Vibrational Spectroscopy (FTIR & FT-Raman)

Vibrational spectroscopy probes the functional groups and bonding within the molecule. The analysis is often supported by Density Functional Theory (DFT) calculations for accurate peak assignments.[6]

| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |

| ~3450 | Strong | Weak | NH₂ asymmetric stretching |

| ~3350 | Strong | Weak | NH₂ symmetric stretching |

| ~3050 | Medium | Strong | Aromatic C-H stretching |

| ~2960 | Medium | Medium | CH₃ asymmetric stretching |

| ~2870 | Medium | Medium | CH₃ symmetric stretching |

| ~1640 | Strong | Medium | NH₂ scissoring |

| ~1580 | Strong | Strong | Pyrimidine ring stretching |

| ~1460 | Strong | Medium | CH₃ asymmetric bending |

| ~1380 | Medium | Medium | CH₃ symmetric bending |

| ~1050 | Medium | Strong | C-Br stretching |

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. For 2-Amino-5-bromo-4-methylpyrimidine, electrospray ionization (ESI) typically shows a protonated molecular ion.

| m/z Value | Ion | Description |

| 188/190 | [M+H]⁺ | Protonated molecular ion, showing a ~1:1 isotopic pattern due to the presence of ⁷⁹Br and ⁸¹Br isotopes. |

Synthesis and Experimental Protocols

The most efficient and selective synthesis of 2-Amino-5-bromo-4-methylpyrimidine involves the electrophilic bromination of 2-Amino-4-methylpyrimidine using N-Bromosuccinimide (NBS). This method avoids the formation of isomeric by-products often seen with harsher brominating agents like Br₂.[7]

Synthesis Workflow

Caption: Workflow for the synthesis of 2-Amino-5-bromo-4-methylpyrimidine.

Detailed Synthesis Protocol

This protocol is adapted from established methods ensuring high yield and selectivity.[7]

Materials:

-

2-Amino-4-methylpyrimidine (10.9 g, 100 mmol)

-

N-Bromosuccinimide (NBS) (17.8 g, 100 mmol)

-

Chloroform (400 mL)

-

Dichloromethane (140 mL)

-

1N Sodium Hydroxide Solution

-

Saturated Sodium Chloride Solution

-

Anhydrous Sodium Sulfate

Procedure:

-

Reaction Setup: To a solution of 4-methylpyrimidin-2-ylamine (10.9 g, 100 mmol) in chloroform (400 mL), add N-bromosuccinimide (17.8 g, 100 mmol).

-

Reaction: Stir the reaction mixture under light-avoiding conditions for 15 hours.

-

Work-up: Upon completion of the reaction (monitored by TLC), transfer the mixture to a separatory funnel with dichloromethane (140 mL).

-

Washing: Wash the organic layer sequentially with 1N sodium hydroxide solution (3 x 200 mL) and saturated sodium chloride solution (100 mL).

-

Drying and Isolation: Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

-

Yield: This procedure typically yields 5-bromo-4-methylpyrimidin-2-ylamine (18.8 g, 99% yield).[5]

Protocol for Spectroscopic Analysis

FTIR Spectroscopy (KBr Pellet Method) [6]

-

Sample Preparation: Grind approximately 1-2 mg of the compound with 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000–400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add 32 or 64 scans to improve the signal-to-noise ratio.[6]

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Use standard acquisition parameters. For ¹³C NMR, a larger number of scans may be required to achieve a good signal-to-noise ratio.

Caption: General experimental workflow for spectroscopic analysis.

Applications in Drug Discovery

2-Amino-5-bromo-4-methylpyrimidine is not typically a therapeutic agent itself but is a highly valued scaffold in medicinal chemistry. Its derivatives have shown significant potential as kinase inhibitors, which are crucial in cancer therapy.[3] The amino group allows for the construction of fused heterocyclic systems, while the bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), enabling the synthesis of diverse compound libraries to explore structure-activity relationships (SAR).[3]

Role as a Kinase Inhibitor Scaffold

Derivatives of 2-Amino-5-bromo-4-methylpyrimidine have been investigated as inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[3] By inhibiting these enzymes, the derivatives can halt uncontrolled cell proliferation, a hallmark of cancer.

Caption: Generalized CDK pathway where inhibitors derived from this compound act.

Solubility and Safety

Solubility:

-

Water: Sparingly soluble.[2]

-

Organic Solvents: Soluble in methanol.[8] Quantitative solubility data in a wide range of organic solvents is not extensively documented, necessitating experimental determination for specific applications.[9]

Safety Information: The compound is classified as hazardous. Users should consult the Safety Data Sheet (SDS) before handling. Key hazard classifications include:

-

Acute Toxicity, Oral (Category 4)

-

Skin Irritation (Category 2)

-

Serious Eye Damage (Category 1)

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory system.[4]

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn, and the compound should be handled in a well-ventilated fume hood.

References

- 1. researchgate.net [researchgate.net]

- 2. guidechem.com [guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-Amino-5-bromo-4-methylpyrimidine 97 17321-93-6 [sigmaaldrich.com]

- 5. 2-Amino-4-methyl-5-bromopyrimidine CAS#: 17321-93-6 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. 2-Amino-5-bromo-4-methylpyridine CAS#: 98198-48-2 [m.chemicalbook.com]

- 9. benchchem.com [benchchem.com]

Technical Guide: Spectroscopic and Spectrometric Analysis of 2-Amino-5-bromo-4-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the heterocyclic compound 2-Amino-5-bromo-4-methylpyrimidine. This document is intended to serve as a core reference for researchers, scientists, and professionals in drug development who utilize this compound in their synthetic and analytical workflows.

Compound Overview

2-Amino-5-bromo-4-methylpyrimidine is a substituted pyrimidine with the molecular formula C₅H₆BrN₃. Its structure, featuring an amino group, a bromine atom, and a methyl group on the pyrimidine ring, makes it a versatile intermediate in organic synthesis, particularly in the development of novel therapeutic agents. Accurate characterization of this compound is critical for ensuring the quality and integrity of subsequent synthetic steps and final products.

Molecular Structure:

Spectroscopic and Spectrometric Data

The following tables summarize the key NMR and mass spectrometry data for 2-Amino-5-bromo-4-methylpyrimidine.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides detailed information about the proton environments within the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.22 | Singlet | 1H | H-6 (Pyrimidine ring) |

| 5.02 | Broad Singlet | 2H | -NH₂ (Amino group) |

| 2.44 | Singlet | 3H | -CH₃ (Methyl group) |

| Solvent: CDCl₃ |

¹³C NMR Spectroscopic Data

Mass Spectrometry Data

Mass spectrometry is employed to confirm the molecular weight and elemental composition of the compound.

| m/z Value | Ion | Description |

| 188.0 / 190.0 | [M+H]⁺ | Protonated molecular ion, showing the characteristic isotopic pattern for a bromine-containing compound. |

| Ionization Method: Electrospray Ionization (ESI) or similar soft ionization technique. |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical data. The following are generalized protocols for obtaining NMR and mass spectrometry data for compounds such as 2-Amino-5-bromo-4-methylpyrimidine.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh approximately 5-10 mg of purified 2-Amino-5-bromo-4-methylpyrimidine.

-

Transfer the solid to a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

Instrumental Parameters (¹H NMR):

-

Spectrometer: 300-500 MHz NMR Spectrometer

-

Pulse Program: Standard single-pulse experiment

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans: 16-64 (depending on concentration)

-

Relaxation Delay: 1-5 seconds

-

Referencing: The residual solvent peak of CDCl₃ (δ = 7.26 ppm) is typically used as the internal reference.

Mass Spectrometry Protocol

Sample Preparation:

-

Prepare a stock solution of 2-Amino-5-bromo-4-methylpyrimidine in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

Instrumental Parameters (LC-MS with ESI):

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a liquid chromatography system.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

Desolvation Temperature: 250-400 °C.

-

Nebulizer Gas (Nitrogen) Flow: 5-10 L/min.

Workflow and Logical Diagrams

The following diagrams illustrate the general workflows for the analysis of 2-Amino-5-bromo-4-methylpyrimidine.

Caption: General experimental workflow for NMR and MS analysis.

Caption: Logical relationships in structural characterization.

References

solubility of "2-Amino-5-bromo-4-methylpyrimidine" in organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Amino-5-bromo-4-methylpyrimidine, a key intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1] Understanding the solubility of this compound in different organic solvents is crucial for optimizing reaction kinetics, developing effective purification methods, and for formulation development.[1] While publicly available quantitative solubility data is limited, this guide summarizes the existing qualitative information and presents a detailed, generalized experimental protocol for its determination.

Core Molecular Data

2-Amino-5-bromo-4-methylpyrimidine is a substituted pyrimidine with the molecular formula C₅H₆BrN₃. Key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₅H₆BrN₃ |

| Molecular Weight | 188.03 g/mol |

| CAS Number | 17321-93-6 |

| Appearance | White to light yellow solid[2] |

| Melting Point | 196-200 °C |

Solubility Profile

A thorough review of scientific literature and chemical databases indicates a notable absence of quantitative solubility data for 2-Amino-5-bromo-4-methylpyrimidine in common organic solvents. The available information is currently limited to qualitative descriptions.

| Solvent | Qualitative Solubility |

| Methanol | Soluble[3][4] |

| Water | Sparingly soluble |

It is important to note that "soluble" is a qualitative term and does not provide information on concentration limits.[1] Further experimental investigation is required to establish quantitative solubility data (e.g., in g/100 mL or mol/L) across a range of temperatures in a broader array of organic solvents.[1]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid compound like 2-Amino-5-bromo-4-methylpyrimidine in an organic solvent. This method, often referred to as the isothermal equilibrium method, is a standard approach to generating reliable solubility data.[1][5]

Objective: To determine the saturation solubility of 2-Amino-5-bromo-4-methylpyrimidine in a selected organic solvent at a specific temperature.[1]

Materials:

-

2-Amino-5-bromo-4-methylpyrimidine

-

Selected organic solvent(s) of known purity

-

Reference standard of 2-Amino-5-bromo-4-methylpyrimidine for analytical method development

Equipment:

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Vials with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Validated analytical instrument (e.g., HPLC-UV or UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-Amino-5-bromo-4-methylpyrimidine to a series of vials.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required to reach equilibrium should be determined empirically.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, cease agitation and allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to maintain the experimental temperature.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Analysis:

-

Dilute the filtered saturated solution to a concentration within the linear range of a pre-validated analytical method.

-

Analyze the diluted solution using an appropriate technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry, to determine the concentration of 2-Amino-5-bromo-4-methylpyrimidine. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking the dilution factor into account.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).[1]

-

Visualized Workflows

The following diagrams illustrate key experimental and logical workflows relevant to working with 2-Amino-5-bromo-4-methylpyrimidine.

Conclusion

2-Amino-5-bromo-4-methylpyrimidine is a valuable building block in medicinal and agricultural chemistry. While there is a clear gap in the availability of quantitative solubility data in organic solvents, this guide provides a framework for addressing this. The detailed isothermal equilibrium protocol offers a reliable method for researchers to generate the necessary data to optimize their synthetic, purification, and formulation processes. The generation of such data would be a valuable contribution to the broader scientific community.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Amino-4-methyl-5-bromopyrimidine CAS#: 17321-93-6 [chemicalbook.com]

- 3. 2-Amino-5-bromo-4-methylpyridine, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 4. 2-Amino-5-bromo-4-methylpyridine CAS#: 98198-48-2 [m.chemicalbook.com]

- 5. Redirecting [linkinghub.elsevier.com]

Regioselective Synthesis of 2-Amino-5-bromo-4-methylpyrimidine: A Technical Guide

This in-depth technical guide is intended for researchers, scientists, and professionals in drug development, detailing the regioselective synthesis of the versatile chemical intermediate, 2-Amino-5-bromo-4-methylpyrimidine. This compound serves as a crucial building block in the synthesis of a variety of biologically active molecules, including kinase inhibitors for targeted cancer therapeutics.[1] This document provides a comprehensive overview of a highly efficient and selective synthesis route, complete with detailed experimental protocols, quantitative data, and process visualizations.

Introduction

2-Amino-5-bromo-4-methylpyrimidine is a substituted pyrimidine derivative that is of significant interest in medicinal chemistry.[1] Its structure, featuring a nucleophilic amino group, a reactive bromine atom suitable for cross-coupling reactions, and a methyl group, makes it an ideal scaffold for the development of complex molecular architectures.[2][3] The regioselective synthesis of this compound is paramount to avoid the formation of isomeric by-products, which can complicate purification and reduce overall yield. The method detailed herein focuses on the selective bromination of 2-amino-4-methylpyridine using N-Bromosuccinimide (NBS), a route that offers high yields and excellent control over regioselectivity.[4][5][6]

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented below.

| Property | Value |

| Molecular Formula | C₅H₆BrN₃ |

| Molecular Weight | 188.03 g/mol |

| CAS Number | 17321-93-6 |

| Appearance | Solid |

| Melting Point | 196-200 °C |

| SMILES | Cc1nc(N)ncc1Br |

| InChI | 1S/C5H6BrN3/c1-3-4(6)2-8-5(7)9-3/h2H,1H3,(H2,7,8,9) |

Table 1: Physicochemical data for 2-Amino-5-bromo-4-methylpyrimidine.

Reaction Scheme

The synthesis proceeds via an electrophilic aromatic substitution, where the pyrimidine ring of 2-amino-4-methylpyrimidine is brominated at the 5-position using N-Bromosuccinimide (NBS) in N,N-Dimethylformamide (DMF).

Caption: Chemical reaction for the bromination of 2-amino-4-methylpyrimidine.

Experimental Protocol

The following protocol is a detailed methodology for the laboratory-scale synthesis of 2-Amino-5-bromo-4-methylpyrimidine, adapted from established procedures that ensure high selectivity and yield.[1][2][4][5][6]

Materials and Reagents:

-

2-Amino-4-methylpyrimidine

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Acetonitrile

-

Deionized Water

-

Ice

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter flask

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 30 g (277.8 mmol) of 2-amino-4-methylpyridine in 150 ml of DMF. Cool the solution to 0°C in an ice bath.

-

Addition of Brominating Agent: Prepare a solution of 49.44 g (277.8 mmol) of NBS in DMF. Add this solution dropwise to the cooled solution of 2-amino-4-methylpyridine over a period of time, ensuring the temperature is maintained at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to 20°C and stir for 8-10 hours.

-

Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting material.

-

Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into water. This will cause a brown solid to precipitate.[2][5]

-

Filtration: Filter the solid using a Büchner funnel and wash it thoroughly with water.

-

Drying: Dry the collected solid.

-

Purification: Wash the dried brown solid with 164 ml of acetonitrile. Filter the purified solid and dry to obtain the final product.[2][5]

Quantitative Data Summary

The described method provides a reliable and high-yielding synthesis of the target compound.

| Parameter | Value |

| Starting Material | 2-Amino-4-methylpyrimidine |

| Brominating Agent | N-Bromosuccinimide (NBS) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Reaction Temperature | 0°C initially, then 20°C |

| Reaction Time | 8 - 10 hours |

| Reported Yield | Up to 80% |

| Selectivity | High selectivity for the 5-bromo isomer; no 3-bromo or 3,5-dibromo by-products reported.[5][6] |

| Product Purity | High, further purified by washing with acetonitrile. |

Table 2: Summary of quantitative data for the synthesis of 2-Amino-5-bromo-4-methylpyrimidine.

Characterization Data:

-

¹H NMR (400Hz, CDCl₃): δ 2.277 (s, 3H), 4.481 (s, 2H), 6.406 (s, 1H), 8.078 (s, 1H)

-

Mass Spectrometry: 188 (m+1)

Table 3: Spectroscopic data for 2-Amino-5-bromo-4-methylpyrimidine.[5]

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

References

An In-depth Technical Guide to the Synthesis of 2-Amino-5-bromo-4-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways for producing 2-Amino-5-bromo-4-methylpyrimidine, a key building block in medicinal chemistry and drug development. The synthesis is presented in two primary stages: the formation of the 2-amino-4-methylpyrimidine core, followed by its regioselective bromination. This document details the necessary starting materials, experimental protocols, and quantitative data to assist researchers in the efficient and reliable synthesis of this important intermediate.

Synthesis of the 2-Amino-4-methylpyrimidine Intermediate

The foundational step in the synthesis of the target molecule is the construction of the 2-amino-4-methylpyrimidine ring. A common and effective method for this is the condensation of a suitable 1,3-dicarbonyl equivalent with a guanidine salt. In this case, 4,4-dimethoxy-2-butanone serves as a stable and reliable precursor to the required β-dicarbonyl species.

Starting Materials and Reaction Conditions

The synthesis of 2-amino-4-methylpyrimidine is achieved through the reaction of 4,4-dimethoxy-2-butanone with guanidine nitrate in the presence of a strong base, sodium ethoxide, in an ethanol solvent.[1]

| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |

| 4,4-Dimethoxy-2-butanone | C₆H₁₂O₃ | 132.16 | 1.0 g | 1.0 |

| Guanidine Nitrate | CH₆N₄O₃ | 122.09 | 1.38 g | 1.5 |

| Sodium Ethoxide | C₂H₅NaO | 68.05 | 2.06 g | 4.0 |

| Ethanol | C₂H₆O | 46.07 | q.s. | - |

Experimental Protocol: Synthesis of 2-Amino-4-methylpyrimidine

A mixture of sodium ethoxide (2.06 g, 30.3 mmol) and guanidine nitrate (1.38 g, 11.3 mmol) in ethanol is stirred for 20 minutes.[1] To this mixture, a solution of 4,4-dimethoxy-2-butanone (1.0 g, 7.57 mmol) is added, and the reaction mixture is heated to reflux for 6 hours.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). After completion, the solvent is removed under reduced pressure. The residue is then treated with water and extracted with ethyl acetate. The organic layer is washed with water, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is evaporated under vacuum to yield the crude product. Purification is achieved by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (94:6) to afford 2-amino-4-methylpyrimidine as colorless crystalline needles.[1] The reported yield for this reaction is 66%.[1]

Bromination of 2-Amino-4-methylpyrimidine

The second stage of the synthesis involves the regioselective bromination of the 2-amino-4-methylpyrimidine intermediate at the 5-position. This is typically achieved using an electrophilic brominating agent such as N-Bromosuccinimide (NBS).

Starting Materials and Reaction Conditions

| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Proposed Quantity | Molar Equiv. |

| 2-Amino-4-methylpyrimidine | C₅H₇N₃ | 109.13 | 1.0 g | 1.0 |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 1.63 g | 1.0 |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | q.s. | - |

Experimental Protocol: Synthesis of 2-Amino-5-bromo-4-methylpyrimidine

In a round-bottom flask, 2-amino-4-methylpyrimidine (1.0 g, 9.16 mmol) is dissolved in dimethylformamide (DMF). The solution is cooled in an ice bath. A solution of N-Bromosuccinimide (NBS) (1.63 g, 9.16 mmol) in DMF is then added dropwise to the cooled solution. After the addition is complete, the reaction mixture is allowed to warm to 20°C and stirred for 8-10 hours.[2][4] The reaction progress can be monitored by TLC. Upon completion, the reaction mixture is poured into water, which will cause the product to precipitate as a solid. The solid is collected by filtration, washed with water, and then with acetonitrile to remove impurities.[2][4] The final product is dried to yield 2-amino-5-bromo-4-methylpyrimidine. Based on analogous reactions, a yield of approximately 80% can be expected.[2][4]

Synthetic Pathway and Experimental Workflow

To visualize the synthesis process, the following diagrams illustrate the overall reaction pathway and the key steps in the experimental workflow.

References

"2-Amino-5-bromo-4-methylpyrimidine" melting point and boiling point

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 2-Amino-5-bromo-4-methylpyrimidine. The information is curated for professionals in the fields of medicinal chemistry, organic synthesis, and drug discovery, offering detailed experimental protocols and logical workflows.

Core Physicochemical Data

The fundamental properties of 2-Amino-5-bromo-4-methylpyrimidine are summarized below. These values are critical for its application in synthesis and as a scaffold in drug design.

| Property | Value | Source(s) |

| Melting Point | 192-194 °C / 196-200 °C | [1][2] |

| Boiling Point | 345.4 ± 34.0 °C (Predicted) | [2] |

| Molecular Formula | C₅H₆BrN₃ | [1] |

| Molecular Weight | 188.03 g/mol | [1] |

| Appearance | White to light yellow solid | [2] |

| CAS Number | 17321-93-6 | [1] |

Experimental Protocols

Detailed methodologies for the determination of physical properties and a common synthesis route are provided below.

Synthesis of 2-Amino-5-bromo-4-methylpyrimidine

A general and efficient procedure for the synthesis of 2-Amino-5-bromo-4-methylpyrimidine involves the electrophilic bromination of 2-amino-4-methylpyrimidine using N-bromosuccinimide (NBS).[2]

Materials:

-

2-Amino-4-methylpyrimidine

-

N-bromosuccinimide (NBS)

-

Chloroform

-

Dichloromethane

-

1N Sodium hydroxide solution

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for extraction and filtration

Procedure:

-

In a round-bottom flask, dissolve 2-amino-4-methylpyrimidine (10.9 g, 100 mmol) in chloroform (400 mL).

-

To this solution, add N-bromosuccinimide (17.8 g, 100 mmol).

-

Stir the reaction mixture under light-avoiding conditions for 15 hours.

-

Upon completion of the reaction, transfer the mixture to a separatory funnel containing dichloromethane (140 mL).

-

Wash the organic layer sequentially with 1N sodium hydroxide solution (3 x 200 mL) and saturated sodium chloride solution (100 mL).

-

Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-bromo-4-methylpyrimidin-2-ylamine.[2]

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound can be determined with high precision using the capillary method.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Ensure the sample of 2-Amino-5-bromo-4-methylpyrimidine is completely dry and finely powdered.

-

Introduce a small amount of the powdered sample into the open end of a capillary tube.

-

Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom, aiming for a sample height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Reduce the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the compound.

Boiling Point Determination (Micro Method)

For small quantities of a substance, the boiling point can be determined using a micro-method with a Thiele tube or a similar apparatus.

Apparatus:

-

Thiele tube or other heating bath (e.g., oil bath)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

Place a small amount of the liquid sample into the small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube with the sample.

-

Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil), ensuring the sample is below the oil level.

-

Gently heat the side arm of the Thiele tube.

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.

Visualized Workflows and Pathways

The following diagrams illustrate the synthesis workflow, a general protocol for physical property determination, and a potential signaling pathway relevant to the application of pyrimidine derivatives in drug discovery.

Caption: Workflow for the synthesis of 2-Amino-5-bromo-4-methylpyrimidine.

Caption: General experimental workflow for melting and boiling point determination.

Caption: Generalized signaling pathway of a protein kinase and its inhibition.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds which are prominent scaffolds in many pharmaceutical agents.[1] This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 2-Amino-5-bromo-4-methylpyrimidine with various arylboronic acids. This reaction is a key transformation for the synthesis of 2-amino-4-methyl-5-arylpyrimidines, which are important intermediates in drug discovery. The amino and methyl substituents on the pyrimidine ring can influence the reactivity of the substrate, and the conditions provided herein are optimized to address these electronic and steric factors.[1]

Data Presentation

Table 1: Suzuki-Miyaura Coupling of a Structurally Analogous Substrate with Various Arylboronic Acids [2]

| Arylboronic Acid | Product | Yield (%) |

| Phenylboronic acid | 2-Amino-4-methyl-5-phenylpyrimidine | 85 |

| 4-Methylphenylboronic acid | 2-Amino-4-methyl-5-(p-tolyl)pyrimidine | 82 |

| 4-Methoxyphenylboronic acid | 2-Amino-5-(4-methoxyphenyl)-4-methylpyrimidine | 88 |

| 4-Chlorophenylboronic acid | 2-Amino-5-(4-chlorophenyl)-4-methylpyrimidine | 78 |

| 4-Fluorophenylboronic acid | 2-Amino-5-(4-fluorophenyl)-4-methylpyrimidine | 80 |

Reaction Conditions: Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2.0 equiv.), 1,4-Dioxane/H₂O (4:1), 85-95 °C, 12-18 h.[2]

Experimental Protocols

The following protocols provide detailed methodologies for the Suzuki-Miyaura coupling of 2-Amino-5-bromo-4-methylpyrimidine.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a robust starting point for the Suzuki-Miyaura coupling of 2-Amino-5-bromo-4-methylpyrimidine with various arylboronic acids.[1][2]

Materials:

-

2-Amino-5-bromo-4-methylpyrimidine

-

Arylboronic acid (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium phosphate (K₃PO₄) (2.5 equivalents)

-

Anhydrous 1,4-Dioxane

-

Degassed Water

-

Schlenk flask

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add 2-Amino-5-bromo-4-methylpyrimidine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).[1]

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[1]

-

Catalyst and Solvent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale of the pyrimidine, use 4 mL of 1,4-dioxane and 1 mL of water).[1]

-

Reaction: Stir the reaction mixture at 85-95 °C. The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[1]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Amino-5-aryl-4-methylpyrimidine product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times. The following is a general protocol that can be adapted.

Materials:

-

2-Amino-5-bromo-4-methylpyrimidine

-

Arylboronic acid (1.5 equivalents)

-

Palladium(II) acetate [Pd(OAc)₂] (3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

Isopropanol

-

Deionized Water

-

Microwave reactor vial

Procedure:

-

Reaction Setup: In a microwave reactor vial, dissolve 2-Amino-5-bromo-4-methylpyrimidine (1.0 mmol) and the arylboronic acid (1.5 mmol) in a mixture of isopropanol (10 mL) and water (5 mL).[3]

-

Reagent Addition: Add potassium carbonate (2.0 mmol) and palladium(II) acetate (0.03 mmol, 3 mol%).[3]

-

Microwave Reaction: Seal the vial and heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring for 8-12 hours in a microwave reactor. Monitor the reaction by TLC or LC-MS.[3]

-

Work-up and Purification: After completion, cool the reaction to room temperature and remove the isopropanol under reduced pressure. Extract the remaining aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to yield the desired product.[3]

Scope and Limitations

The Suzuki-Miyaura coupling of 2-Amino-5-bromo-4-methylpyrimidine is a versatile reaction with a broad scope. However, certain factors can influence its success.

-

Arylboronic Acids: The reaction generally works well with a variety of electron-rich, electron-poor, and sterically hindered arylboronic acids. Electron-donating groups on the arylboronic acid, such as methoxy groups, may lead to higher yields.[4]

-

Catalyst Choice: While Pd(PPh₃)₄ is a reliable catalyst, for more challenging substrates or to achieve higher turnover numbers, modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can be more effective.[2]

-

Base and Solvent: The choice of base and solvent is critical and often interdependent.[1] Common bases include potassium carbonate, potassium phosphate, and cesium carbonate.[2] A mixture of an organic solvent like 1,4-dioxane or toluene with water is typically used.

-

Potential Side Reactions:

-

Protodeboronation: Cleavage of the C-B bond of the boronic acid can occur, especially with electron-rich boronic acids in the presence of base and water.[5]

-

Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct.[5]

-

Catalyst Decomposition: The palladium catalyst can decompose to palladium black at high temperatures, leading to reduced activity.[5]

-

Mandatory Visualizations

Caption: A schematic overview of the experimental workflow for the Suzuki-Miyaura coupling.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed Buchwald-Hartwig amination of 2-Amino-5-bromo-4-methylpyrimidine. This versatile reaction is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds, proving invaluable in medicinal chemistry and drug development for the synthesis of arylamines.[1][2] The methodologies described herein offer a practical guide for the synthesis of a diverse range of N-substituted 2-amino-4-methylpyrimidine derivatives, which are key intermediates in the development of biologically active compounds.

Reaction Principle

The Buchwald-Hartwig amination of 2-Amino-5-bromo-4-methylpyrimidine involves the reaction of the heteroaryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through several key steps:

-

Oxidative Addition: A Pd(0) complex inserts into the carbon-bromine bond of the pyrimidine.

-

Amine Coordination and Deprotonation: The amine coordinates to the resulting Pd(II) complex, followed by deprotonation by the base to form a palladium-amido intermediate.

-

Reductive Elimination: The desired N-substituted aminopyrimidine product is formed, and the Pd(0) catalyst is regenerated.

The selection of the ligand, base, and solvent is critical for achieving high reaction efficiency and yield.[2]

Data Presentation: A Comparative Overview of Reaction Conditions

The following tables summarize various conditions for the Buchwald-Hartwig amination of bromopyrimidines and related heteroaryl bromides with a range of amines. While specific data for 2-Amino-5-bromo-4-methylpyrimidine is not extensively documented in a single source, the presented data for analogous substrates provides a strong predictive framework for reaction optimization.

Table 1: Buchwald-Hartwig Amination with Primary and Secondary Aliphatic Amines

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Notes |

| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4.4) | NaOtBu (1.4) | Toluene | 100 | >95 | General conditions for 2-bromopyridines. |

| 2 | Piperidine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (2) | Dioxane | 110 | 85-95 | Effective for a range of secondary amines. |

| 3 | n-Butylamine | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (1.5) | t-BuOH | 100 | 80-90 | Primary amines couple efficiently. |

| 4 | Diethylamine | Pd(OAc)₂ (2) | dppf (4) | NaOtBu (1.4) | Toluene | 100 | 75-85 | Volatile amines may require a sealed tube.[1] |

| 5 | Cyclohexylamine | Pd₂(dba)₃ (1.5) | tBuXPhos (3) | LHMDS (1.5) | DME | 80 | ~90 | Bulky primary amines are well-tolerated. |

Table 2: Buchwald-Hartwig Amination with Anilines

| Entry | Aniline | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Notes |

| 1 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | Dioxane | 110 | 92 | General conditions for aniline coupling. |

| 2 | 4-Methoxyaniline | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu (1.4) | Toluene | 100 | 95 | Electron-rich anilines are excellent substrates. |

| 3 | 4-Nitroaniline | Pd(OAc)₂ (3) | X-Phos (6) | Cs₂CO₃ (2) | Dioxane | 120 | 78 | Electron-deficient anilines may require higher temperatures and catalyst loading.[3] |

| 4 | 2-Methylaniline | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (2) | Toluene | 110 | 88 | Sterically hindered anilines can be coupled effectively. |

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This procedure is a general guideline and may require optimization of reaction time and temperature depending on the specific amine.

Materials:

-

2-Amino-5-bromo-4-methylpyrimidine (1.0 equiv)

-

Amine (1.2-1.5 equiv)

-

Palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%)

-

Phosphine ligand (e.g., XPhos, 1.5-10 mol%)

-

Base (e.g., NaOtBu, K₃PO₄, 1.4-2.0 equiv)

-

Anhydrous solvent (e.g., toluene, dioxane)

-

Schlenk flask or sealed tube

-

Magnetic stir bar

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk flask or sealed tube containing a magnetic stir bar, add the palladium precursor, the phosphine ligand, and the base.

-

Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add the anhydrous solvent via syringe.

-

Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.

-

Add 2-Amino-5-bromo-4-methylpyrimidine and the amine to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-4-methylpyrimidin-2-amine.[2]

Protocol for Volatile Amines

For volatile amines, a sealed reaction vessel is required.[1]

Procedure:

-

To a dry, sealable reaction tube equipped with a magnetic stir bar, add 2-Amino-5-bromo-4-methylpyrimidine, sodium tert-butoxide, the palladium catalyst, and the phosphine ligand.

-

Evacuate and backfill the tube with an inert gas.

-

Add anhydrous toluene, followed by a solution of the volatile amine (e.g., 2.0 M solution in THF).[1]

-

Seal the tube tightly and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by LC-MS.

-

After completion, cool the reaction to room temperature.

-

Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

Visualizations

Catalytic Cycle of Buchwald-Hartwig Amination

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow for Buchwald-Hartwig Amination

Caption: General experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols: 2-Amino-5-bromo-4-methylpyrimidine as a Versatile Building Block for Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in the field of medicinal chemistry, particularly in the design and synthesis of protein kinase inhibitors. Its structural similarity to the purine core of ATP enables competitive binding to the ATP-binding site of a wide array of kinases. The strategic functionalization of the pyrimidine ring is a key strategy for achieving high potency and selectivity. 2-Amino-5-bromo-4-methylpyrimidine is a valuable building block for the synthesis of diverse libraries of kinase inhibitors. The bromine atom at the 5-position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR). The 2-amino group often plays a crucial role in forming key hydrogen bond interactions with the hinge region of the kinase active site.

This document provides detailed application notes and experimental protocols for the use of 2-Amino-5-bromo-4-methylpyrimidine and related brominated pyrimidine scaffolds in the synthesis of potent kinase inhibitors.

Data Presentation

The following tables summarize the inhibitory activities of representative kinase inhibitors synthesized using substituted bromopyrimidine and structurally related bromopyridine building blocks.

Table 1: Inhibitory Activity of Representative Kinase Inhibitors

| Compound ID | Building Block | Target Kinase | IC50 (nM) |

| 1a | 2-Amino-5-bromo-4-methylpyridine | ALK | 40[1] |

| 1b | N-acetyl-2-amino-5-bromo-4-methylpyridine | ALK | >1000[1] |

| 2a | 5-bromo-2,4-dichloropyrimidine derivative | Aurora A | 15 |

| 2b | 5-bromo-2,4-dichloropyrimidine derivative | Aurora B | 28 |

| 3a | 2,4-dichloro-5-bromopyrimidine derivative | CDK7 | 50 |

| 4a | 5-bromo-2,4-dichloropyrimidine derivative | EGFR (WT) | 75 |

| 4b | 5-bromo-2,4-dichloropyrimidine derivative | EGFR (T790M) | 150 |

| 5a | 5-bromo-2-chloropyrimidine derivative | BTK | 25 |

Note: Data for pyridine analogs are included for comparative purposes due to structural similarity.

Signaling Pathways and Inhibition

Derivatives of 2-Amino-5-bromo-4-methylpyrimidine can be designed to target a variety of protein kinases involved in critical cellular signaling pathways that are often dysregulated in cancer and other diseases.

Polo-like Kinase 4 (PLK4) Signaling

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, a process essential for proper cell division.[2] Overexpression of PLK4 is observed in many cancers, leading to centrosome amplification, chromosomal instability, and tumorigenesis.[2] Inhibitors derived from scaffolds like 2-Amino-5-bromo-4-methylpyrimidine can be designed to fit into the ATP-binding pocket of PLK4, preventing ATP from binding and thereby inhibiting its kinase activity.[2] This leads to a disruption of the downstream signaling cascade that controls centriole duplication, ultimately causing cell cycle arrest and apoptosis in cancer cells.[2]

Caption: PLK4 Signaling Pathway and Inhibition.

Anaplastic Lymphoma Kinase (ALK) Signaling

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase.[3] In certain cancers, chromosomal rearrangements can lead to the formation of a constitutively active ALK fusion protein, which drives tumorigenesis.[3] Kinase inhibitors developed from scaffolds like 2-Amino-5-bromo-4-methylpyrimidine can target the ALK signaling cascade.[3]

Caption: ALK Signaling Pathway and Inhibition.

Experimental Protocols

The following protocols provide a generalized framework for the synthesis and evaluation of kinase inhibitors using 2-Amino-5-bromo-4-methylpyrimidine or related brominated pyrimidine starting materials.

Protocol 1: Synthesis of a Kinase Inhibitor via Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the synthesis of 5-aryl-2-amino-4-methylpyrimidine derivatives.

Materials:

-

2-Amino-5-bromo-4-methylpyrimidine

-

Arylboronic acid or ester

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

-

Base (e.g., Potassium carbonate, K₂CO₃)

-

Solvent (e.g., 1,4-Dioxane and water mixture)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification equipment

Caption: Generalized Suzuki-Miyaura Coupling Workflow.

Procedure:

-

To a round-bottom flask, add 2-Amino-5-bromo-4-methylpyrimidine (1.0 mmol), the corresponding arylboronic acid (1.1 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).[3]

-

Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.[3]

-

Add a mixture of 1,4-dioxane and water (typically a 4:1 ratio).[3]

-

Stir the reaction mixture at reflux (typically 80-100 °C) under the inert atmosphere.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.[3]

-

Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired kinase inhibitor.[3]

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol provides a general method for determining the in vitro potency (IC50 value) of synthesized compounds against a target kinase.[1][4]

Materials:

-

Recombinant human kinase of interest

-

Specific peptide substrate for the kinase

-

ATP

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

Kinase Buffer

-

Test compounds dissolved in DMSO

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add the diluted compounds to the wells of a 384-well plate. Include positive (DMSO vehicle) and negative (no kinase) controls.

-

Prepare a kinase/substrate master mix in the appropriate kinase buffer.

-

Initiate the kinase reaction by adding the kinase/substrate master mix to each well.[1]

-

Add ATP to each well to start the reaction.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[1]

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.[1][4]

-

Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.[1][4]

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell-Based Proliferation Assay (MTT Assay)

This protocol is used to evaluate the effect of the synthesized compounds on the proliferation of cancer cell lines.[1][5]

Materials:

-

Human cancer cell lines

-

Cell culture medium and supplements

-

96-well plates

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

Procedure:

-

Seed the cancer cells in 96-well plates at an appropriate density and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Remove the old medium and add the medium containing the test compounds to the cells. Include a vehicle control (DMSO).[1]

-

Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.[1]

-

Add MTT solution to each well and incubate for 4 hours at 37°C.[1]

-

Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[1]

-

Measure the absorbance at 570 nm using a microplate reader.[1]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1]

Conclusion

2-Amino-5-bromo-4-methylpyrimidine is a promising and versatile building block for the synthesis of novel kinase inhibitors. The protocols and data presented in these application notes provide a solid foundation for researchers in the field of drug discovery to design, synthesize, and evaluate new therapeutic agents targeting a range of kinases implicated in various diseases. The ability to readily functionalize the pyrimidine core through established cross-coupling reactions allows for the systematic exploration of structure-activity relationships, which is crucial for the development of optimized kinase inhibitors.

References

Application Notes and Protocols for the Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives from 2-Amino-5-bromo-4-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to a proposed synthesis of pyrimido[4,5-d]pyrimidine derivatives, commencing from the readily available starting material, 2-Amino-5-bromo-4-methylpyrimidine. Pyrimido[4,5-d]pyrimidines are a class of fused heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities, including their roles as kinase inhibitors. These protocols detail a two-step synthetic strategy: the initial formylation of the pyrimidine ring via a Vilsmeier-Haack reaction to yield a key aldehyde intermediate, followed by a cyclocondensation reaction to construct the second pyrimidine ring. Detailed experimental procedures, data presentation in tabular format, and visualizations of the experimental workflow and a relevant biological signaling pathway are provided to aid researchers in the synthesis and exploration of this important class of molecules.

Introduction

Pyrimido[4,5-d]pyrimidines are bicyclic heteroaromatic compounds that are isosteric with purines and pteridines. This structural similarity has led to their investigation as potential modulators of various biological processes. Indeed, derivatives of this scaffold have been reported to exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties. A notable application of pyrimido[4,5-d]pyrimidine derivatives is in the development of kinase inhibitors, particularly Cyclin-Dependent Kinase (CDK) inhibitors, which are crucial for regulating the cell cycle and are prominent targets in oncology research.

The synthesis of the pyrimido[4,5-d]pyrimidine core can be achieved through various strategies. A common and effective method involves the cyclization of a suitably functionalized pyrimidine precursor, typically a 4-aminopyrimidine bearing a reactive group at the 5-position. This document outlines a proposed synthetic route starting from 2-Amino-5-bromo-4-methylpyrimidine, a compound that requires initial functionalization to enable the subsequent annulation of the second pyrimidine ring.

Proposed Synthetic Pathway

Due to the absence of a direct, one-pot synthesis from 2-Amino-5-bromo-4-methylpyrimidine in the current literature, a two-step approach is proposed. The first step involves the introduction of a formyl group at the 6-position of the pyrimidine ring using the Vilsmeier-Haack reaction. The resulting 2-amino-5-bromo-4-methylpyrimidine-6-carbaldehyde serves as a crucial intermediate. The second step is the cyclocondensation of this intermediate with a suitable nitrogen-containing nucleophile, such as guanidine, to form the desired pyrimido[4,5-d]pyrimidine core.

Caption: Proposed two-step synthesis of pyrimido[4,5-d]pyrimidines.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromo-4-methylpyrimidine-6-carbaldehyde (Intermediate 2)

This protocol describes the formylation of 2-Amino-5-bromo-4-methylpyrimidine (1) using the Vilsmeier-Haack reaction.

Materials and Reagents:

| Reagent | Grade | Supplier |

| 2-Amino-5-bromo-4-methylpyrimidine (1) | ≥98% | Commercial Source |

| Phosphorus oxychloride (POCl₃) | Reagent Grade, ≥99% | Commercial Source |

| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Commercial Source |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercial Source |

| Saturated Sodium Bicarbonate Solution | Laboratory Grade | - |

| Anhydrous Sodium Sulfate | Laboratory Grade | - |

| Ethyl Acetate | ACS Grade | Commercial Source |

| Hexane | ACS Grade | Commercial Source |

Protocol:

-

To a stirred solution of anhydrous N,N-Dimethylformamide (3 equivalents) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, slowly add phosphorus oxychloride (1.2 equivalents).

-

Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-